

Propargyl-PEG1-NH2: A Technical Guide to Safety and Handling for Researchers

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Compound of Interest

Compound Name: *Propargyl-PEG1-NH2*

Cat. No.: *B1679623*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling instructions, and experimental considerations for **Propargyl-PEG1-NH2** (CAS No. 122116-12-5). This bifunctional linker is a valuable tool in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Chemical and Physical Properties

Propargyl-PEG1-NH2, also known as 2-(prop-2-yn-1-yloxy)ethanamine, is a small molecule featuring a terminal alkyne group and a primary amine, connected by a single polyethylene glycol (PEG) unit.^{[1][2]} This structure allows for sequential or orthogonal conjugation to two different molecules.

Property	Value	Source(s)
CAS Number	122116-12-5	[1][2]
Molecular Formula	C ₅ H ₉ NO	[3]
Molecular Weight	99.13 g/mol	[3]
Appearance	Liquid	[2]
Purity	≥95% to ≥98%	[1][4]
Solubility	Soluble in DMSO	[2]
Storage Temperature	2-8°C (short-term), -20°C (long-term, protected from light)	[2][5]

Safety Data Sheet

The following tables summarize the known safety information for **Propargyl-PEG1-NH₂**. It is imperative to handle this chemical in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Hazard Identification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Flammable liquids	GHS02: Flame	Danger	H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor.[3]
Skin corrosion/irritation	GHS05: Corrosion	Danger	H314: Causes severe skin burns and eye damage.[3]
Serious eye damage/eye irritation	GHS05: Corrosion	Danger	H314: Causes severe skin burns and eye damage.[3]

Handling and Storage

Aspect	Instruction	Source(s)
Handling	Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use only non-sparking tools. Take precautionary measures against static discharge. Wash skin thoroughly after handling.	
Storage	Keep container tightly closed in a dark, well-ventilated place. Store under an inert atmosphere. Recommended storage at 2-8°C for short periods and -20°C for long-term storage. [2] [5]	
In case of fire	Use dry chemical, CO ₂ , or alcohol-resistant foam.	

First Aid Measures

Exposure Route	First Aid Measure	Source(s)
Inhalation	Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.	
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor.	
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.	
Ingestion	Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.	

Experimental Protocols and Applications

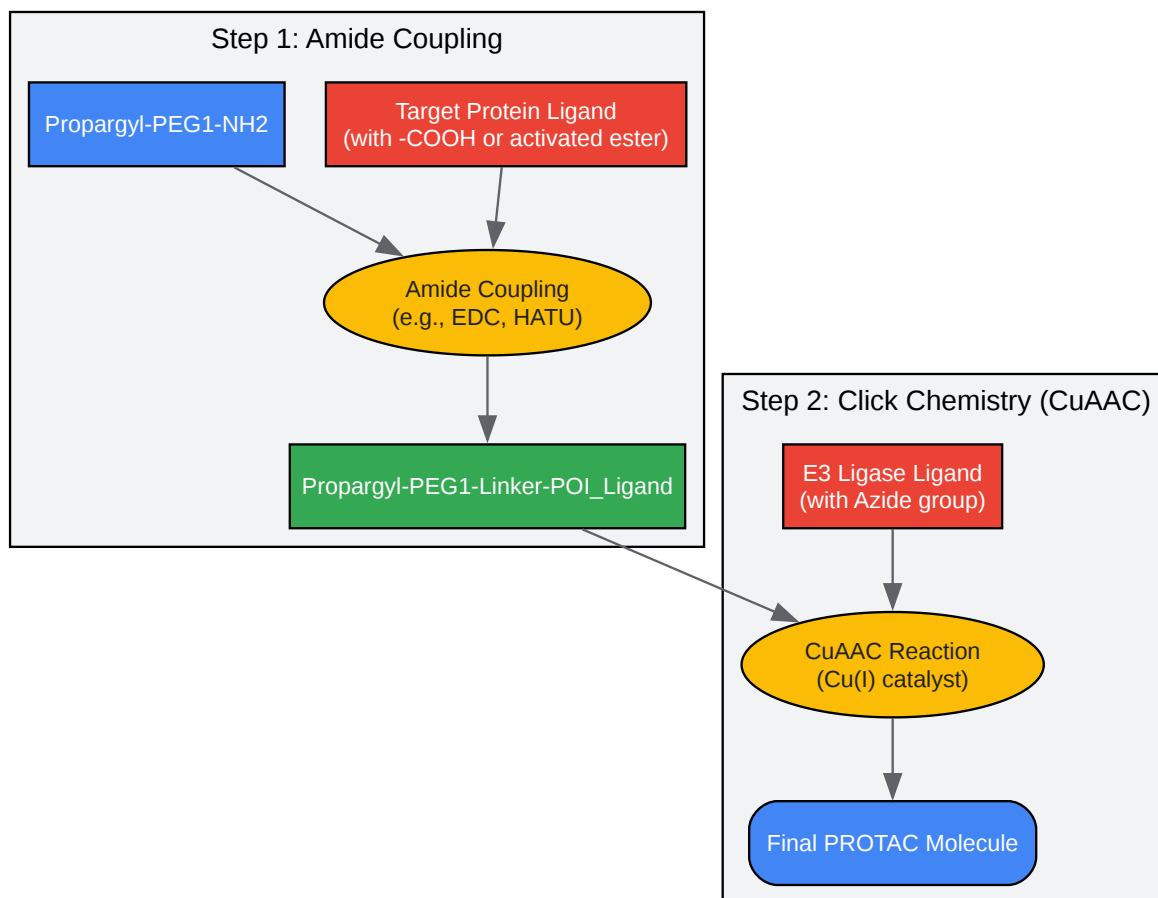
Propargyl-PEG1-NH2 is a key building block in the modular synthesis of complex molecules. Its bifunctional nature allows for a two-step conjugation strategy, making it a versatile tool for creating novel chemical entities.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. **Propargyl-PEG1-NH2** can be used to construct this linker.^{[2][6]}

A general workflow for synthesizing a PROTAC using **Propargyl-PEG1-NH2** is depicted below. This typically involves an initial amide bond formation using the amine functionality, followed by

a CuAAC reaction with the alkyne group.



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PROTAC synthesis workflow using **Propargyl-PEG1-NH2**.

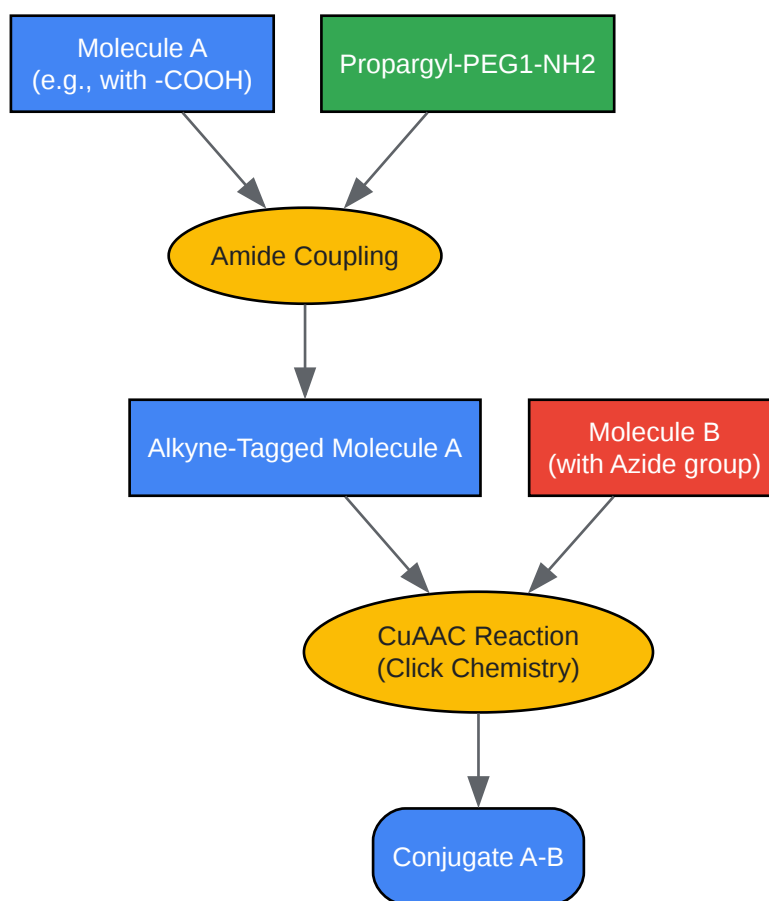
Experimental Protocol: General Procedure for PROTAC Synthesis

- Amide Coupling:
 - Dissolve the target protein ligand (containing a carboxylic acid or activated ester, 1 equivalent) and **Propargyl-PEG1-NH2** (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM).

- Add the coupling reagents (e.g., HATU (1.2 equivalents) and DIPEA (2 equivalents), or EDC/NHS).
- Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the intermediate by flash chromatography or preparative HPLC.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
 - Dissolve the purified intermediate from Step 1 (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO).
 - In a separate vial, prepare the catalyst solution by mixing $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.1 equivalents) and a stabilizing ligand such as TBTA or THPTA (0.1 equivalents) in the reaction solvent.
 - Add the catalyst solution to the reaction mixture.
 - Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (0.5 equivalents), to the reaction mixture to generate the active Cu(I) species.
 - Stir the reaction at room temperature for 1-16 hours. Monitor the reaction progress by LC-MS.
 - Upon completion, the final PROTAC can be purified by preparative HPLC.

Application in Click Chemistry for Bioconjugation

The terminal alkyne group of **Propargyl-PEG1-NH2** makes it an ideal reagent for "click chemistry," a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.^{[2][7]} The amine group can first be reacted with a molecule of interest (e.g., a fluorescent dye, a peptide, or a small molecule drug) to introduce the propargyl moiety. This "alkyne-tagged" molecule can then be "clicked" onto a second molecule containing an azide group.



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General workflow for bioconjugation using **Propargyl-PEG1-NH2**.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[8][9]

- Preparation of Reagents:
 - Prepare stock solutions of the alkyne-containing molecule and the azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).
 - Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).
 - Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM in water), if the reaction is performed in an aqueous buffer.

- Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 300 mM in water), immediately before use.
- Reaction Setup:
 - In a reaction vial, combine the alkyne-containing molecule (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen reaction solvent.
 - If using a ligand, add the THPTA solution to the reaction mixture.
 - Add the copper(II) sulfate solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction and Work-up:
 - Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
 - Once the reaction is complete, the product can be purified using standard methods such as column chromatography, preparative HPLC, or precipitation.

Conclusion

Propargyl-PEG1-NH2 is a versatile chemical linker with significant applications in modern drug discovery and chemical biology. Its proper and safe handling is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. By adhering to the safety guidelines and experimental protocols outlined in this technical guide, researchers can effectively and safely utilize this valuable reagent in their research endeavors.

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